molecular formula C17H15FN2OS B3002318 4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide CAS No. 687570-38-3

4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide

Cat. No.: B3002318
CAS No.: 687570-38-3
M. Wt: 314.38
InChI Key: HXTALXPDPGCKBB-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a benzamide group substituted with a fluorine atom and an indole moiety connected via a sulfanyl ethyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the sulfanyl ethyl linker differentiates it from other indole derivatives, potentially enhancing its stability and activity .

Properties

IUPAC Name

4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c18-13-7-5-12(6-8-13)17(21)19-9-10-22-16-11-20-15-4-2-1-3-14(15)16/h1-8,11,20H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTALXPDPGCKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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